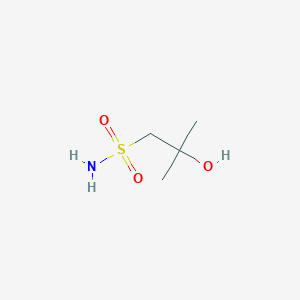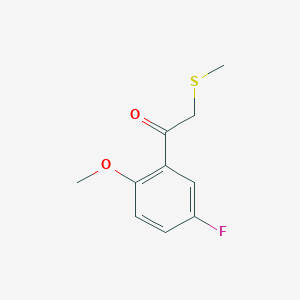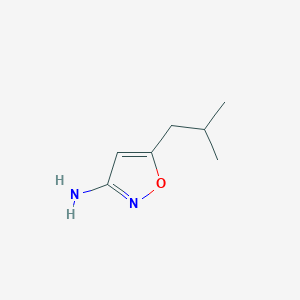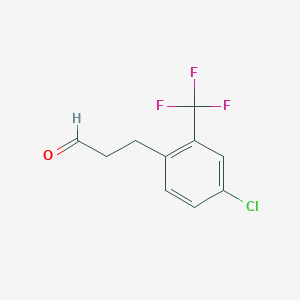
3-(4'-Chloro-2'-(trifluoromethyl)phenyl)propionaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4’-Chloro-2’-(trifluoromethyl)phenyl)propionaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a benzene ring substituted with a chlorine atom and a trifluoromethyl group, along with a propionaldehyde side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4’-Chloro-2’-(trifluoromethyl)phenyl)propionaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 4-chloro-2-(trifluoromethyl)benzene.
Formylation: The benzene ring undergoes a formylation reaction to introduce the aldehyde group. This can be achieved using reagents such as dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Propionaldehyde Introduction: The formylated intermediate is then subjected to a Grignard reaction with propylmagnesium bromide (CH3CH2CH2MgBr) to introduce the propionaldehyde side chain.
Industrial Production Methods
In an industrial setting, the production of 3-(4’-Chloro-2’-(trifluoromethyl)phenyl)propionaldehyde may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the benzene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium under reflux conditions.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: Amine or thiol in the presence of a base like sodium hydroxide (NaOH) at elevated temperatures.
Major Products
Oxidation: 3-(4’-Chloro-2’-(trifluoromethyl)phenyl)propionic acid.
Reduction: 3-(4’-Chloro-2’-(trifluoromethyl)phenyl)propanol.
Substitution: 3-(4’-Amino-2’-(trifluoromethyl)phenyl)propionaldehyde or 3-(4’-Mercapto-2’-(trifluoromethyl)phenyl)propionaldehyde.
Wissenschaftliche Forschungsanwendungen
3-(4’-Chloro-2’-(trifluoromethyl)phenyl)propionaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive aldehyde group.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(4’-Chloro-2’-(trifluoromethyl)phenyl)propionaldehyde involves its interaction with various molecular targets:
Aldehyde Group Reactivity: The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially modifying their function.
Chlorine and Trifluoromethyl Groups: These substituents can influence the compound’s lipophilicity and electronic properties, affecting its interaction with biological membranes and enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
- 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate
- 4-(Trifluoromethyl)phenol
Uniqueness
3-(4’-Chloro-2’-(trifluoromethyl)phenyl)propionaldehyde is unique due to the presence of both an aldehyde group and a propionaldehyde side chain, which confer distinct reactivity and potential applications compared to its analogs. The combination of chlorine and trifluoromethyl substituents further enhances its chemical properties, making it a valuable compound for various research and industrial purposes.
Eigenschaften
CAS-Nummer |
1057670-85-5 |
|---|---|
Molekularformel |
C10H8ClF3O |
Molekulargewicht |
236.62 g/mol |
IUPAC-Name |
3-[4-chloro-2-(trifluoromethyl)phenyl]propanal |
InChI |
InChI=1S/C10H8ClF3O/c11-8-4-3-7(2-1-5-15)9(6-8)10(12,13)14/h3-6H,1-2H2 |
InChI-Schlüssel |
YWWVSUHIBDPXLY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)CCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3-methylbenzonitrile](/img/structure/B13573816.png)
![1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13573820.png)
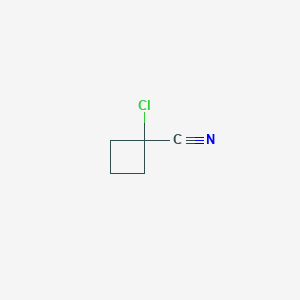
![5-{[(Pyrimidin-5-yl)amino]methyl}pyridin-2-ol](/img/structure/B13573838.png)


![Tert-butyl4-oxo-2-thia-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13573854.png)
![2-[(Tert-butoxy)carbonyl]-5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylicacid](/img/structure/B13573857.png)

